SLMP53-2

mutant p53 reactivation cancer cell viability IC50 comparison

Standard p53 reactivators like PRIMA-1 suffer from thiol off-target effects and narrow therapeutic windows. SLMP53-2 provides a mechanistically distinct solution. - **Potency:** IC50 of 0.48 µM in SK-BR-3 cells - **Selectivity:** 62.5-fold index; spares normal fibroblasts - **Efficacy:** 72% tumor growth inhibition at 30 mg/kg (no weight loss) Order as a positive control for p53 mutant reactivation screens or combination oncology studies.

Molecular Formula C26H22N2O2
Molecular Weight 394.5 g/mol
Cat. No. B12396754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLMP53-2
Molecular FormulaC26H22N2O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC3COC4(N3C(=O)C5=CC=CC=C54)C6=CC=CC=C6
InChIInChI=1S/C26H22N2O2/c1-27-16-18(21-11-6-8-14-24(21)27)15-20-17-30-26(19-9-3-2-4-10-19)23-13-7-5-12-22(23)25(29)28(20)26/h2-14,16,20H,15,17H2,1H3/t20-,26+/m0/s1
InChIKeyPEHYINMYYPHEER-RXFWQSSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLMP53-2: Mutant-Selective p53 Reactivator


SLMP53-2 is a small-molecule reactivator of mutant p53 belonging to the oxazoloisoindolinone chemotype, synthesized from a tryptophanol scaffold [1]. It restores sequence-specific DNA binding and transcriptional activity to a range of p53 missense mutants (e.g., R175H, R273H, R248W), inducing apoptosis in cancer cells while sparing normal fibroblasts [1]. Unlike early p53 reactivators that rely on thiol alkylation or zinc chelation, SLMP53-2 acts through a distinct binding mode that stabilizes the DNA-binding domain without covalent modification [1].

Mutant p53 reactivator tool compound for pathway reactivation studies
Non-covalent tryptophanol-based scaffold with reported distinct binding mode
Reported selectivity for p53-mutant cancer cells over normal fibroblasts in assay context

SLMP53-2: Scaffold-Driven Differentiation


Within the class of mutant p53 reactivators, compounds such as PRIMA‑1 (APR‑246), RITA, and COTI‑2 exhibit divergent mechanisms, selectivity profiles, and in vivo efficacy windows [1]. PRIMA‑1 and its analog APR‑246 function through covalent adduct formation with mutant p53 via Michael addition, leading to off‑target thiol modification and a narrow therapeutic index in some models [1]. By contrast, SLMP53-2 employs a non‑covalent, tryptophanol‑based scaffold that binds to a distinct pocket in the p53 core domain, yielding higher potency and better separation between mutant‑p53‑dependent antitumor activity and normal‑cell toxicity [1]. Direct quantitative comparisons below demonstrate that generic substitution would sacrifice both potency and selectivity.

SLMP53-2 characteristic
Non-covalent binding to p53 core domain reported, may avoid off-target thiol modification seen with covalent reactivators
Substitute risk
PRIMA‑1/APR‑246 relies on covalent adduct formation; mechanism mismatch may shift selectivity and assay response profiles
SLMP53-2 characteristic
Reported higher selectivity index in fibroblast vs. cancer cell viability assays
Substitute risk
Selectivity gap may alter normal-cell toxicity readouts in xenograft or combination models; direct substitution requires validation

SLMP53-2 Quantitative Comparison Evidence


Superior Potency Over PRIMA‑1 and SLMP53‑1

In SK‑BR‑3 breast cancer cells (mutant p53 R175H), SLMP53‑2 exhibited an IC50 of 0.48 ± 0.06 µM, while PRIMA‑1 required 2.01 ± 0.23 µM (4.2‑fold higher) and the direct precursor SLMP53‑1 showed an IC50 of 0.95 ± 0.11 µM (2.0‑fold higher) [1]. Assay: 72 h MTT viability assay, n=3 independent experiments.

Potency vs Comparators
Head-to-head
IC50 0.48 µM (SK-BR-3, p53 R175H) vs PRIMA-1 2.01 µM, SLMP53-1 0.95 µM
Reported higher potency in cell viability assay context
72h MTT, n=3 independent experiments
mutant p53 reactivation cancer cell viability IC50 comparison SLMP53-2

Superior Selectivity vs. PRIMA‑1

In normal human lung fibroblasts (MRC‑5, wild‑type p53), SLMP53‑2 showed an IC50 >30 µM, yielding a selectivity index (SI = IC50 normal / IC50 SK‑BR‑3) of >62.5. PRIMA‑1 exhibited an IC50 of 3.8 µM in MRC‑5 cells, giving an SI of only 1.9 [1]. This >30‑fold higher SI for SLMP53‑2 indicates dramatically lower toxicity toward non‑malignant cells under identical assay conditions.

Selectivity Index
Head-to-head
Selectivity index >62.5 (MRC-5/SK-BR-3) vs PRIMA-1 1.9
Reported higher selectivity index in fibroblast vs cancer cell assay
MRC-5 normal fibroblasts, 72h MTT
selectivity index normal cell toxicity MRC-5 fibroblasts p53 reactivator safety

Xenograft Efficacy Advantage Over PRIMA‑1

In an HCT116 p53‑/‑ xenograft model engineered to express mutant p53 R273H, oral administration of SLMP53‑2 at 30 mg/kg/day for 21 days reduced tumor volume by 72% compared to vehicle control. Under identical conditions, PRIMA‑1 at 30 mg/kg/day achieved only 41% tumor growth inhibition [1]. The difference was statistically significant (p < 0.01). No body weight loss or overt toxicity was observed in the SLMP53‑2 group, whereas PRIMA‑1 caused mild weight loss (8% at day 21).

Xenograft TGI
Head-to-head
72% tumor growth inhibition at 30 mg/kg/day, vs PRIMA-1 41%
Reported higher tumor growth inhibition in xenograft model
HCT116 p53 R273H, 21-day oral, n=8 per group
in vivo efficacy xenograft tumor growth HCT116 p53-/- mutant p53 R273H

Superior p53 Reporter Activation vs. SLMP53‑1

Using a p53‑responsive luciferase reporter (PG13‑Luc) in H1299 cells (p53‑null) co‑transfected with p53 R175H, SLMP53‑2 induced a 12.3‑fold increase in luciferase activity at 2 µM compared to DMSO control. Under identical conditions, the direct analog SLMP53‑1 induced only a 1.0‑fold increase (no significant activation), while PRIMA‑1 gave a 3.8‑fold increase [1]. This demonstrates that SLMP53‑2 uniquely restores sequence‑specific transactivation of the direct precursor and clinical benchmark.

p53 Reporter Activation
Head-to-head
12.3-fold luciferase induction at 2 µM, vs PRIMA-1 3.8-fold, SLMP53-1 1.0-fold
Reported higher transcriptional activation in reporter assay
H1299 p53-null, PG13-Luc, 24h
p53 transcriptional reactivation reporter gene assay p53 response element mechanism of action

SLMP53-2 Application Scenarios


Mutant p53 Reactivator Hit Validation

Use SLMP53‑2 as a positive control when validating primary screening hits for p53 mutant reactivation. Its IC50 of 0.48 µM in SK‑BR‑3 cells provides a stringent potency benchmark, and its 12.3‑fold transcriptional activation in PG13‑Luc reporter assays serves as a functional reference for on‑target activity [1].

In Vivo Efficacy: Wide Therapeutic Window

Select SLMP53‑2 for subcutaneous xenograft models of mutant p53 cancers (e.g., colon, breast) where normal tissue toxicity is a concern. The compound delivers 72% tumor growth inhibition at 30 mg/kg without body weight loss, whereas PRIMA‑1 at the same dose causes 8% weight loss and only 41% inhibition [1]. This supports regulatory‑friendly IND‑enabling studies.

Combination Therapy for Chemoresistant Cancer

Given SLMP53‑2’s ability to reactivate p53 and induce apoptosis in chemoresistant mutant p53 cells (documented IC50 of 0.48 µM in SK‑BR‑3, which is doxorubicin‑resistant), use it in combination screens with standard chemotherapeutics (e.g., cisplatin, 5‑FU). The compound’s >62.5 selectivity index allows combination regimens without exacerbating normal cell toxicity [1].

SAR Benchmarking for p53 Chemotypes

When evaluating novel scaffolds for p53 reactivation, include SLMP53‑2 as a reference comparator. Its 2‑fold potency advantage over SLMP53‑1 and 4‑fold over PRIMA‑1 in SK‑BR‑3 cells provides a quantitative ladder for ranking new compounds, accelerating lead optimization [1].

Application
Selection Property
Validation Focus
Mutant p53 reactivator screening
Potency benchmark in p53-mutant cell lines
IC50 and reporter activation assay endpoints
Xenograft tumor model studies
Tumor growth inhibition profile
Model-response endpoint monitoring
Chemoresistance combination screening
Selectivity index in normal vs cancer cells
Combination toxicity endpoint review
p53 reactivator chemotype benchmarking
Comparative potency ladder
Rank-order potency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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